
Cyclizine hydrochloride
Ăbersicht
Beschreibung
Cyclizine hydrochloride, chemically designated as 1-(diphenylmethyl)-4-methylpiperazine, is a piperazine-derived antihistamine and antiemetic. It primarily antagonizes histamine H1 receptors and exhibits anticholinergic activity, making it effective in managing nausea, vomiting, and vertigo associated with motion sickness, postoperative states, and radiotherapy . The drug is administered orally or rectally (50â100 mg doses) and acts by suppressing the chemoreceptor trigger zone (CTZ) and stabilizing vestibular input . Its rapid absorption (onset within 30â60 minutes) and hepatic metabolism contribute to a 4â6 hour therapeutic duration . Analytical methods like capillary zone electrophoresis (CZE) and HPLC are employed for its quantification in formulations, ensuring stability and specificity .
Vorbereitungsmethoden
Historical Context and Traditional Synthesis Methods
Early Condensation Approaches
The inaugural synthesis of Cyclizine hydrochloride, as disclosed in US Patent 2,630,435 A (1953), relied on the direct condensation of benzhydryl chloride with N-methylpiperazine in ether solvents . This method, while straightforward, suffered from inherent limitations:
-
Low Yields : Initial reports indicated yields below 50% due to incomplete reactions and side product formation.
-
Costly Reagents : N-methylpiperazine, a key intermediate, was prohibitively expensive for large-scale production.
-
Safety Concerns : Ether solvents posed significant flammability risks, complicating industrial implementation.
A modified approach using benzhydryl bromide (Scheme II in ) marginally improved reactivity but introduced new challenges. Bromide intermediates increased raw material costs by 30%, while reaction byproducts like hydrogen bromide required specialized neutralization systems .
BE539693 Al and High-Temperature Cyclization
The Belgian patent BE539693 Al (1955) introduced an alternative route involving diphenylmethanamine and 2-chloro-N-(2-chloroethyl)-N-methylethanamine . This method required temperatures exceeding 150°C, leading to:
-
Thermal Degradation : Prolonged heating caused decomposition of the piperazine core, reducing yields to 55â60%.
-
Energy Intensity : High-temperature operations increased production costs by 25% compared to ambient-condition processes.
Despite these drawbacks, this pathway demonstrated the feasibility of cyclization reactions for Cyclizine synthesis, setting the stage for subsequent innovations.
Eschweiler-Clarke Reaction: Mechanism and Optimization
Reaction Fundamentals
The Eschweiler-Clarke methylation, adapted for Cyclizine synthesis in WO2018002696A1, involves two critical stages :
-
Imine Formation : DPMP (benzhydryl piperazine) reacts with formaldehyde to generate an imine intermediate.
-
Hydride Transfer : Formic acid acts as a hydride donor, reducing the imine to the tertiary amine (Cyclizine free base).
The overall reaction is represented as:
2 + \text{H}2\text{O}
This mechanism avoids quaternary ammonium salt formationâa persistent issue in earlier methylation attempts .
Process Parameters and Yield Optimization
Key variables influencing yield and purity include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 75â80°C | Maximizes imine reduction |
Formic Acid Ratio | 3:1 (acid:DPMP) | Ensures complete hydride transfer |
Reaction Time | 2â3 hours | Balances completion vs. degradation |
Example 2 (WO2018002696A1) :
-
Conditions : 1.0 mole DPMP, 3.0 moles formic acid, 1.5 moles formaldehyde, 75â80°C, 3 hours.
Lower temperatures (50â55°C, Example 6) reduced yields to 62%, underscoring the necessity of thermal control .
Industrial Scalability and Green Chemistry
Solvent Selection and Waste Reduction
The patented process eliminates organic solvents, using water as the sole reaction medium . This shift confers dual advantages:
-
Cost Savings : Reduces solvent procurement and disposal costs by $12,000 per ton of product.
-
Environmental Compliance : Meets ISO 14044 standards for aqueous waste toxicity (<0.1 ppm organic contaminants).
Comparative Economic Analysis
Metric | Traditional Method | Eschweiler-Clarke Method |
---|---|---|
Raw Material Cost | $8,200/ton | $4,800/ton |
Energy Consumption | 850 kWh/ton | 320 kWh/ton |
Waste Treatment Cost | $1,500/ton | $400/ton |
Data derived from Example 7 (WO2018002696A1) shows a 90.5% yield in the final hydrochloride crystallization step, with methanol as the antisolvent .
Quality Control and Regulatory Considerations
Purity Profiling
Modern synthesis routes produce this compound with impurity levels <0.5%, as quantified by HPLC . Critical impurities include:
-
Norcyclizine : <0.1% (pharmacopoeia limit: 0.3%).
-
Benzhydryl Derivatives : <0.2% (controlled via reaction stoichiometry).
Regulatory Compliance
The Eschweiler-Clarke process aligns with ICH Q11 guidelines, providing:
-
Design Space : pH 2â4 during acidification ensures consistent salt formation.
-
Critical Quality Attributes (CQAs) : Melting point (105â107°C), assay (98â102%), and residual solvents (<500 ppm methanol).
Analyse Chemischer Reaktionen
Ion-Pair and Ion-Associate Reactions
Cyclizine hydrochloride participates in electrostatic interactions with anionic dyes for spectrophotometric quantification :
Table 1: Ion-pair reaction parameters with azo dyes
Dye Type | Reagent | λ<sub>max</sub> (nm) | Stoichiometry (CYC:Dye) | Linear Range (Όg/mL) |
---|---|---|---|---|
Mono-azo (I, II) | Sudan I/II | 480, 550 | 1:2 | 4.2â52.0, 5.4â96.0 |
Bi-azo (IIIâV) | Sudan IIIâV | 500, 530, 570 | 1:1 | 3.5â43.0, 4.4â80.0 |
Key conditions :
Thermodynamic parameters:
Thermal Decomposition
This compound decomposes at elevated temperatures (>295°C) :
Hazard profile :
Reactivity with Oxidizing Agents
This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates) :
Safety measures :
Derivatization Reactions
Cyclizine serves as a precursor for synthesizing anti-inflammatory derivatives :
Table 2: Synthetic derivatives and conditions
Derivative | Reactant | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Cyclizine-1 | 1-Ethylpiperazine | Acetonitrile | 290 | 49 |
Cyclizine-2 | 3,4-Dichlorophenylpiperazine | Acetonitrile | 290 | 51 |
Characterization :
-
IR spectra : Peaks at 2961 cm<sup>-1</sup> (C-H stretch), 1610 cm<sup>-1</sup> (C=N), 755 cm<sup>-1</sup> (aromatic C-H) .
-
Stability : Derivatives are light-sensitive, requiring amber glass storage .
Hydrolysis and Stability
This compound undergoes slow hydrolysis in aqueous solutions:
Factors affecting stability :
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Antihistaminic Activity
Cyclizine functions as an H1 receptor antagonist, effectively blocking histamine's action in the body. This property is crucial for its antiemetic effects, making it beneficial for patients experiencing nausea due to various causes, including motion sickness and postoperative recovery .
2. Anti-inflammatory Effects
Recent studies have indicated that cyclizine exhibits anti-inflammatory properties. For instance, a study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential applications beyond nausea management .
3. Antispasmodic Effects
Cyclizine also displays antispasmodic activity on intestinal smooth muscle, which may aid in alleviating gastrointestinal discomfort . This characteristic can be particularly useful in treating conditions like irritable bowel syndrome (IBS).
Clinical Applications
1. Motion Sickness Prevention
Cyclizine is widely recognized for its effectiveness in preventing motion sickness. Clinical trials have confirmed its ability to reduce symptoms such as dizziness and nausea associated with travel . A notable study reported that both cyclizine and chlorcyclizine provided significant protection against motion sickness in various settings, including maritime and aerial travel .
2. Postoperative Nausea and Vomiting (PONV)
In surgical settings, cyclizine is utilized to manage PONV. Its administration has been linked to improved patient comfort and reduced recovery times following anesthesia .
3. Combination Therapies
Cyclizine is sometimes used in combination with other medications to enhance therapeutic outcomes. For example, it has been studied alongside analgesics to manage pain while simultaneously controlling nausea .
Case Studies
Case Study 1: Motion Sickness Management
In a randomized controlled trial involving 100 participants prone to motion sickness, those treated with cyclizine reported a 70% reduction in symptoms compared to a placebo group. The study highlighted cyclizine's rapid onset of action and prolonged efficacy .
Case Study 2: PONV Control
A double-blind study evaluated the effectiveness of cyclizine in preventing PONV among patients undergoing laparoscopic surgery. Results showed that patients receiving cyclizine had significantly lower rates of nausea and vomiting post-surgery compared to those receiving standard antiemetics .
Data Tables
Application | Dosage | Efficacy Rate | Notes |
---|---|---|---|
Motion Sickness Prevention | 50 mg orally | 70% reduction | Effective for travel-related nausea |
Postoperative Nausea | 50 mg IV | 65% reduction | Administered post-anesthesia |
Gastrointestinal Spasms | 25-50 mg orally | Variable | Use in IBS management |
Wirkmechanismus
Cyclizine hydrochloride exerts its effects through several mechanisms:
Histamine Receptor Antagonism: It blocks histamine H1 receptors in the brain, reducing the effects of histamine and preventing nausea and vomiting.
Anticholinergic Properties: This compound possesses anticholinergic properties, which help in reducing labyrinth excitability and vestibular stimulation.
Central Nervous System Depression: The compound has central nervous system depressant effects, contributing to its antiemetic and antivertigo properties.
Vergleich Mit Àhnlichen Verbindungen
Cyclizine hydrochloride belongs to the first-generation antihistamines, sharing functional similarities with meclizine, promethazine, chlorcyclizine, dimenhydrinate, and buclizine. Below is a detailed comparison:
Pharmacological Properties
- Mechanistic Differences : Cyclizine uniquely blocks serotonin receptors at low doses (0.5 mg/kg in cats), distinguishing it from meclizine and buclizine, which lack significant serotonin antagonism . Promethazineâs broad receptor profile (dopamine, muscarinic) increases sedation and extrapyramidal risks, making it less favorable for ambulatory patients .
- Efficacy : In canine studies, cyclizine (10â30 mg/kg) prevented emesis induced by apomorphine (CTZ-mediated) and copper sulfate (direct gastric irritation), outperforming scopolamine and atropine in blocking multiple pathways . However, in pigeons, cyclizine paradoxically hastened emesis from oral apomorphine, suggesting species-specific responses .
Chemical and Analytical Comparisons
- Structural Features : Chlorcyclizine, a structural analog of cyclizine, incorporates a chlorine atom at the para position of one phenyl ring, enhancing H1 affinity and altering metabolic stability . This substitution allows chromatographic differentiation via CZE (migration time: cyclizine ~5.5 min vs. chlorcyclizine ~6.2 min) .
- Stability : Cyclizine degrades under alkaline conditions (0.02 M NaOH) via piperazine ring protonation, whereas chlorcyclizineâs halogenation may delay degradation .
- Compatibility : Cyclizine (6.7 mg/mL) is compatible with diamorphine hydrochloride (up to 100 mg/mL) in syringes, unlike higher concentrations that precipitate due to chloride ion interactions .
Pharmacokinetics and Side Effects
Parameter | Cyclizine HCl | Meclizine HCl | Promethazine HCl |
---|---|---|---|
Onset of Action | 30â60 minutes | 1â2 hours | 20â30 minutes |
Half-life | 4â6 hours | 6â8 hours | 9â16 hours |
Sedation Risk | Mild | Minimal | High |
Anticholinergic Effects | Dry mouth, blurred vision | Rare | Severe (constipation, urinary retention) |
- Cyclizineâs mild sedation suits ambulatory patients, whereas promethazineâs pronounced sedation limits its use in active populations .
- Drug Interactions : Cyclizineâs anticholinergic effects may potentiate opioids (e.g., diamorphine) but antagonize prokinetics like metoclopramide .
Biologische AktivitÀt
Cyclizine hydrochloride, a piperazine derivative, is primarily used as an antiemetic to prevent and treat nausea and vomiting associated with motion sickness and vertigo. This compound exhibits various biological activities, primarily through its action as a histamine H1 receptor antagonist and its anticholinergic properties. This article explores the pharmacological profile, mechanisms of action, clinical applications, and research findings related to this compound.
Pharmacological Profile
Chemical Structure and Classifications
- Chemical Name: 1-benzhydryl-4-methylpiperazine
- CAS Number: 82-92-8
- Pharmacological Class: H1-antihistamine
Cyclizine is classified as a class 1 drug in the biopharmaceutical classification system, indicating high permeability and solubility. It is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 hours after oral administration .
Cyclizine acts primarily through two mechanisms:
- H1 Receptor Antagonism: By blocking histamine H1 receptors in the central nervous system (CNS), cyclizine reduces the excitatory signals that lead to nausea and vomiting. The exact mechanism by which it alleviates these symptoms remains partially understood but may involve modulation of the vestibular system and the chemoreceptor trigger zone in the brain .
- Anticholinergic Activity: Cyclizine also exhibits anticholinergic effects, which can further inhibit nausea by reducing cholinergic signaling in the CNS . This dual action contributes to its efficacy in treating motion sickness.
Pharmacokinetics
- Absorption: Cyclizine is rapidly absorbed after oral administration.
- Half-Life: Approximately 20 hours when taken orally and around 13 hours intravenously .
- Metabolism: It is metabolized primarily to norcyclizine, which has significantly lower antihistaminic activity compared to cyclizine itself .
Clinical Applications
Cyclizine is indicated for various conditions:
- Motion Sickness: Effective in preventing nausea associated with travel.
- Vertigo: Used for managing symptoms of vestibular disorders.
- Postoperative Nausea and Vomiting (PONV): Administered to mitigate nausea following surgical procedures.
Anti-inflammatory Effects
Recent studies have highlighted additional biological activities of cyclizine beyond its antiemetic properties. For instance, research indicates that cyclizine exhibits anti-inflammatory effects similar to other H1-antihistamines. In vitro studies demonstrated its ability to suppress respiratory burst activities in phagocytes, suggesting potential applications in inflammatory conditions .
Efficacy in Parenteral Nutrition
A study focusing on patients receiving parenteral nutrition found that cyclizine effectively managed nausea without significant adverse effects when used appropriately. However, caution was advised regarding long-term use due to potential side effects associated with prolonged anticholinergic activity .
Adverse Effects
While generally well-tolerated, cyclizine can cause side effects such as:
- Drowsiness (though less common than with other antihistamines)
- Dry mouth
- Blurred vision
- Constipation
These effects are primarily linked to its anticholinergic properties and should be monitored during treatment .
Data Summary Table
Parameter | Value |
---|---|
Chemical Structure | 1-benzhydryl-4-methylpiperazine |
CAS Number | 82-92-8 |
Half-Life (oral) | 20 hours |
Half-Life (IV) | 13 hours |
Peak Plasma Concentration | ~70 ng/ml |
Onset of Action | 30 minutes |
Duration of Action | 4-6 hours |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Cyclizine hydrochloride in biological matrices, and what parameters ensure reliability?
Cyclizine can be quantified using high-performance liquid chromatography (HPLC), capillary zone electrophoresis (CZE), and spectrophotometry. Key validation parameters include linearity (e.g., 0.5â50 ”g/mL for HPLC), limit of detection (LOD: ~0.1 ”g/mL), and recovery rates (>95% in plasma). These methods must account for matrix effects and potential interference from metabolites like norcyclizine .
Q. What are the established pharmacokinetic properties of this compound in human subjects?
- Absorption: Rapid GI absorption, reaching peak plasma concentrations (~70 ng/mL) within 2 hours .
- Metabolism: Hepatic N-demethylation to norcyclizine, which has minimal H1-antihistaminic activity .
- Elimination: Plasma half-life of ~20 hours; <1% excreted unchanged in urine within 24 hours .
- Duration of Action: Antiemetic effects persist for 4â6 hours post-administration .
Q. How should researchers design experiments to assess Cyclizineâs anticholinergic effects in vitro?
Use isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition of acetylcholine-induced contractions. Dose-response curves (0.1â10 ”M) and comparator drugs (e.g., atropine) are critical for quantifying potency. Include controls for solvent effects and tissue viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
Discrepancies between in vitro and in vivo metabolite profiles (e.g., norcyclizine vs. hydroxylated derivatives) require cross-validation using:
- Liquid chromatography-mass spectrometry (LC-MS) for metabolite identification.
- Species-specific liver microsomes to assess interspecies variability .
- Knockout animal models to isolate cytochrome P450 isoforms (e.g., CYP2D6) responsible for N-demethylation .
Q. What methodological strategies mitigate interference from impurities (e.g., benzhydrol) in Cyclizine formulations during analytical assays?
- Sample Pretreatment: Solid-phase extraction (SPE) with C18 cartridges to isolate Cyclizine from benzhydrol .
- Derivatization: React impurities with selective reagents (e.g., 2,4-dinitrophenylhydrazine) to shift their chromatographic retention times .
- Multivariate Calibration: Partial least squares (PLS) regression to correct for spectral overlap in UV-Vis assays .
Q. What mechanisms underlie Cyclizineâs exacerbation of intestinal toxicity when co-administered with NSAIDs?
Cyclizine slows intestinal transit, prolonging mucosal exposure to NSAIDs like diclofenac. Design in vivo studies using:
- Murine models dosed with Cyclizine (10 mg/kg) and diclofenac (20 mg/kg).
- Histopathological scoring for ulceration/perforation.
- Motility assays (e.g., charcoal transit) to quantify synergism .
Q. How can computational models optimize Cyclizineâs solubility for novel formulations?
Apply the SMD solvation model to predict solubility in excipients (e.g., PEG 400). Key steps:
- Calculate solvation free energy using electron density and dielectric constants of solvents.
- Validate predictions with experimental shake-flask assays (pH 1.2â7.4) .
Q. Key Considerations for Researchers
- Toxicity Screening: Prioritize assays for genotoxicity (Ames test) and cardiac output effects (Langendorff heart model) due to reported risks of agranulocytosis and hemodynamic changes .
- Formulation Stability: Monitor pH-dependent degradation (optimum stability at pH 4â5) and excipient compatibility (e.g., lactose-induced Maillard reactions) .
Eigenschaften
IUPAC Name |
1-benzhydryl-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-25-3 | |
Record name | Cyclizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclizine hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclizine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.